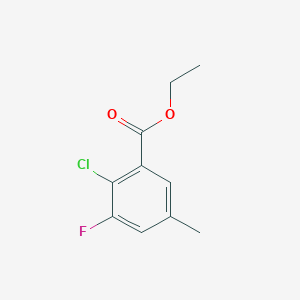

Ethyl 2-chloro-3-fluoro-5-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-chloro-3-fluoro-5-methylbenzoate: is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-fluoro-5-methylbenzoate can be synthesized through the esterification of 2-chloro-3-fluoro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-chloro-3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic substitution: Formation of substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-chloro-3-fluoro-5-methylbenzoic acid and ethanol.

Reduction: 2-chloro-3-fluoro-5-methylbenzyl alcohol.

Applications De Recherche Scientifique

Ethyl 2-chloro-3-fluoro-5-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

- Ethyl 2-chloro-3-fluorobenzoate

- Ethyl 2-chloro-5-methylbenzoate

- Ethyl 3-fluoro-5-methylbenzoate

Comparison: Ethyl 2-chloro-3-fluoro-5-methylbenzoate is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Activité Biologique

Ethyl 2-chloro-3-fluoro-5-methylbenzoate is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

This compound has the molecular formula C10H10ClFO2 and a molecular weight of approximately 216.64 g/mol. Its structure includes a benzoate moiety with chlorine and fluorine substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) increase the compound's electrophilicity, enabling it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is mediated through the compound's ability to trigger oxidative stress within the cells, leading to DNA damage and cell death.

Case Studies and Research Findings

- Antiviral Activity : A study explored the potential of this compound as an antiviral agent against hepatitis B virus (HBV). The compound showed inhibition of HBV replication in cell-based assays, suggesting its potential as a therapeutic candidate for viral infections .

- Enzyme Interaction Studies : In biochemical assays, this compound was found to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction may affect the pharmacokinetics of co-administered drugs .

- Cellular Effects : Research has indicated that this compound can modulate gene expression related to detoxification processes in human liver cells, enhancing the metabolism of xenobiotics .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-chloro-3-fluoro-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)5-8(12)9(7)11/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXZHULJMJGROO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.